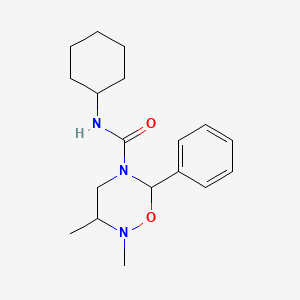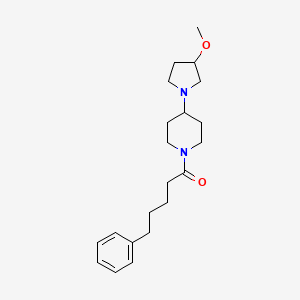![molecular formula C23H25N7O2S B2864453 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione CAS No. 872623-42-2](/img/no-structure.png)
8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C23H25N7O2S and its molecular weight is 463.56. The purity is usually 95%.
BenchChem offers high-quality 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Research
The core structure of 3,4-dihydroisoquinolinone found in this compound is known for its biological and pharmacological properties. It has been utilized in drug candidates due to its suitable size and moderate polarity, which makes it an excellent pharmacophore .
Applications::Synthetic Chemistry
The compound’s synthesis involves N-alkylation and oxidation steps that are mild and yield the desired products efficiently .
Applications::Antileishmanial Agents
Derivatives of dihydroisoquinolinone have been synthesized and evaluated for their efficacy against visceral leishmaniasis (VL) .
Applications::特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione' involves the synthesis of the purine ring, the isoquinoline ring, and the pyrimidine ring. These rings are then connected through a series of reactions to form the final compound.", "Starting Materials": [ "2,6-dioxopurine", "3,4-dihydroisoquinoline", "1,3-dimethyl-7-bromo-8-nitro-purine", "4-methylpyrimidine-2-thiol", "Sodium hydride", "Bromine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Methanol", "Ethyl acetate", "Chloroform" ], "Reaction": [ "Step 1: Synthesis of 2,6-dioxopurine", "Starting material: None", "Reaction: 2,6-diaminopurine is reacted with acetic anhydride and triethylamine to form 2,6-dioxopurine.", "Step 2: Synthesis of 3,4-dihydroisoquinoline", "Starting material: Aniline", "Reaction: Aniline is reacted with acetaldehyde and hydrochloric acid to form 3,4-dihydroisoquinoline.", "Step 3: Synthesis of 1,3-dimethyl-7-bromo-8-nitro-purine", "Starting material: 2,6-dioxopurine", "Reaction: 2,6-dioxopurine is reacted with bromine and sodium hydroxide to form 1,3-dimethyl-7-bromo-8-nitro-purine.", "Step 4: Synthesis of 4-methylpyrimidine-2-thiol", "Starting material: None", "Reaction: 4-methylpyrimidine is reacted with hydrogen sulfide and sodium hydroxide to form 4-methylpyrimidine-2-thiol.", "Step 5: Synthesis of 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-bromo-purine-2,6-dione", "Starting material: 1,3-dimethyl-7-bromo-8-nitro-purine, 3,4-dihydroisoquinoline", "Reaction: 1,3-dimethyl-7-bromo-8-nitro-purine is reacted with 3,4-dihydroisoquinoline and sodium borohydride to form 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-bromo-purine-2,6-dione.", "Step 6: Synthesis of 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione", "Starting material: 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-bromo-purine-2,6-dione, 4-methylpyrimidine-2-thiol", "Reaction: 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-bromo-purine-2,6-dione is reacted with 4-methylpyrimidine-2-thiol and sodium hydride to form 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione." ] } | |
CAS番号 |
872623-42-2 |
製品名 |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
分子式 |
C23H25N7O2S |
分子量 |
463.56 |
IUPAC名 |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C23H25N7O2S/c1-15-8-10-24-21(25-15)33-13-12-30-18-19(27(2)23(32)28(3)20(18)31)26-22(30)29-11-9-16-6-4-5-7-17(16)14-29/h4-8,10H,9,11-14H2,1-3H3 |
InChIキー |
YBDQNTMMVCUBSP-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCC5=CC=CC=C5C4)N(C(=O)N(C3=O)C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-(2-chloro-6-fluorophenyl)acetamido)-N-(4-ethoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2864370.png)

![rac-tert-butyl (3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate](/img/structure/B2864373.png)


![1'-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2864378.png)

![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2864380.png)

![2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride](/img/structure/B2864385.png)

![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2864389.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea](/img/structure/B2864391.png)